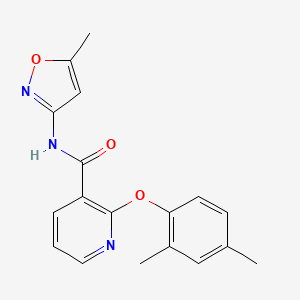

2-(2,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide

Description

The compound 2-(2,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide (hereafter referred to as the "target compound") features a pyridine-3-carboxamide core substituted with a 2,4-dimethylphenoxy group at position 2 and a 5-methyl-1,2-oxazol-3-yl (isoxazole) moiety via an amide linkage.

Key structural attributes:

- Pyridine ring: Provides a rigid aromatic scaffold for molecular interactions.

- 5-Methylisoxazole carboxamide: Introduces hydrogen-bonding capacity and metabolic stability.

Properties

IUPAC Name |

2-(2,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-11-6-7-15(12(2)9-11)23-18-14(5-4-8-19-18)17(22)20-16-10-13(3)24-21-16/h4-10H,1-3H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYVWLWMRLMAMLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=C(C=CC=N2)C(=O)NC3=NOC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,4-Dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates a phenoxy group and an oxazole moiety, which are known to influence various biological interactions. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 415.5 g/mol. The IUPAC name is 2-(2,4-dimethylphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide. The structure includes key functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H21N3O5S |

| Molecular Weight | 415.5 g/mol |

| IUPAC Name | 2-(2,4-dimethylphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide |

| InChI Key | GFEUVABDMQOHMF-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may act as an enzyme inhibitor by binding to the active site or modulating receptor function through competitive inhibition or allosteric modulation. These interactions can lead to various cellular responses, including anti-inflammatory and antimicrobial effects.

Antimicrobial Activity

Recent studies have indicated that compounds featuring oxazole rings exhibit significant antimicrobial properties. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt cell wall synthesis or inhibit metabolic pathways essential for microbial survival .

Anti-inflammatory Properties

Research has suggested that compounds with similar structures can possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This makes them potential candidates for treating chronic inflammatory diseases .

Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal carcinoma). The mechanism often involves the induction of apoptosis through the activation of caspases or disruption of mitochondrial membrane potential .

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of similar oxazole-containing compounds against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, indicating potent antibacterial activity.

Case Study 2: Anti-cancer Activity

In another investigation, derivatives were tested for their cytotoxic effects on MCF-7 cells. The IC50 value was determined to be 15 µM, suggesting significant potential for development as an anticancer agent.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The target compound is compared below with structurally related molecules from the evidence:

Table 1: Structural and Functional Comparison

Key Observations :

Carboxamide vs. Sulfonamide :

- The target compound’s carboxamide group may offer stronger hydrogen-bonding interactions compared to sulfonamides (e.g., SMX in ), which are more polar and acidic due to the sulfonyl group .

- Sulfonamides (e.g., L2 in ) are historically associated with antimicrobial activity, while carboxamides are common in kinase inhibitors due to their ability to mimic ATP-binding motifs .

Chloropyridine () and fluorophenyl () substituents introduce electronegative regions, which may alter binding affinity or metabolic stability.

Heterocyclic Diversity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.